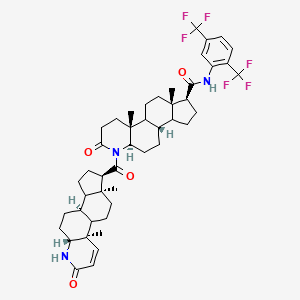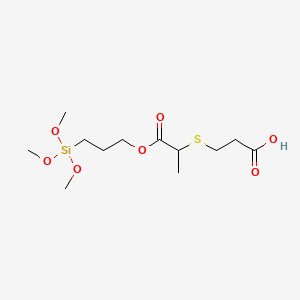
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is a specialized organic compound used as a reagent in various organic reactions and synthesis. It has a molecular weight of 340.47 and a molecular formula of C12H24O7SSi.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures to produce larger quantities. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: Potential use in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-((1-Oxo-1-(3-(trimethylsilyl)propoxy)propan-2-yl)thio)propanoic acid: Similar in structure and reactivity.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, which imparts similar chemical properties.
Propanoic acid derivatives: Compounds with similar backbone structures but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its trimethylsilyl group provides stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H24O7SSi |
|---|---|
Molecular Weight |
340.47 g/mol |
IUPAC Name |
3-[1-oxo-1-(3-trimethoxysilylpropoxy)propan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C12H24O7SSi/c1-10(20-8-6-11(13)14)12(15)19-7-5-9-21(16-2,17-3)18-4/h10H,5-9H2,1-4H3,(H,13,14) |
InChI Key |
QRNFEHZBYUEUKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCCC[Si](OC)(OC)OC)SCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-](/img/structure/B13856062.png)


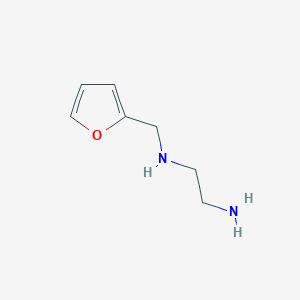
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol](/img/structure/B13856084.png)
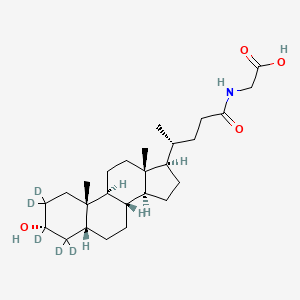
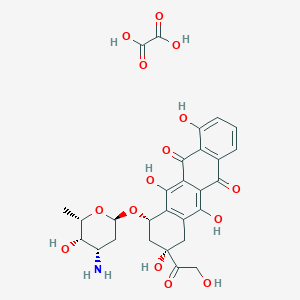
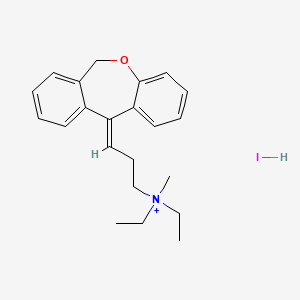
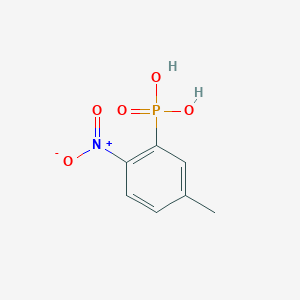
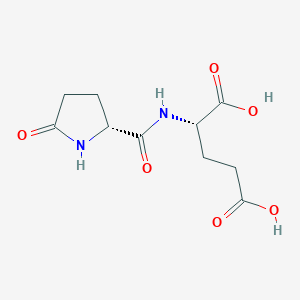
![(2S,3S,5R)-6-[[(4S,6aR,6bR,8R,8aR,9R,10R,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13856120.png)
![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxane-3,4,5-triol](/img/structure/B13856126.png)
